molecular formula C16H21NO3 B5741195 N-cyclooctyl-1,3-benzodioxole-5-carboxamide

N-cyclooctyl-1,3-benzodioxole-5-carboxamide

Cat. No. B5741195
M. Wt: 275.34 g/mol
InChI Key: RIPQLJCXJLMHRY-UHFFFAOYSA-N
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Description

N-cyclooctyl-1,3-benzodioxole-5-carboxamide (CBDP-8) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of compounds known as benzodioxoles, which are known for their diverse biological activities. CBDP-8 has been shown to have a wide range of bioactive properties, making it a promising candidate for various research applications.

Mechanism of Action

N-cyclooctyl-1,3-benzodioxole-5-carboxamide is believed to exert its effects by binding to the sigma-1 receptor, a protein that is involved in a wide range of biological processes. The sigma-1 receptor is known to play a role in the regulation of neurotransmitter release, calcium signaling, and cell survival, among other things. By binding to this receptor, N-cyclooctyl-1,3-benzodioxole-5-carboxamide is thought to modulate these processes, leading to its observed effects.
Biochemical and Physiological Effects:
N-cyclooctyl-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have anti-inflammatory, analgesic, and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclooctyl-1,3-benzodioxole-5-carboxamide in lab experiments is its versatility. It has been shown to have a wide range of bioactive properties, making it useful for studying a variety of biological processes. However, one limitation of using N-cyclooctyl-1,3-benzodioxole-5-carboxamide is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.

Future Directions

There are several potential future directions for research on N-cyclooctyl-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new treatments for neurodegenerative diseases. N-cyclooctyl-1,3-benzodioxole-5-carboxamide's neuroprotective properties make it a promising candidate for further study in this area. Additionally, there is potential for the development of new antidepressant and analgesic drugs based on N-cyclooctyl-1,3-benzodioxole-5-carboxamide's observed effects. Further research is needed to fully understand the mechanisms of action of N-cyclooctyl-1,3-benzodioxole-5-carboxamide and its potential applications in scientific research.

Synthesis Methods

N-cyclooctyl-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 1,3-benzodioxole, which is then converted to the corresponding carboxylic acid. The carboxylic acid is then converted to its corresponding acid chloride, which is subsequently reacted with cyclooctylamine to yield N-cyclooctyl-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-cyclooctyl-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. N-cyclooctyl-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclooctyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-16(17-13-6-4-2-1-3-5-7-13)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,1-7,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPQLJCXJLMHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-1,3-benzodioxole-5-carboxamide

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